Toyocamycin - 606-58-6

Toyocamycin

Catalog Number: EVT-286230
CAS Number: 606-58-6
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Toyocamycin is a naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside antibiotic originally isolated from Streptomyces toyocaensis. [, , , ] Structurally, it is an adenosine analog, where the N-7 atom of the purine ring is replaced by a carbon atom, and a cyano group is present at the C-5 position. [] This structural similarity to adenosine underlies its diverse biological activities.

Toyocamycin exhibits a broad spectrum of biological activities, including antifungal, antiviral, antiparasitic, and antitumor effects. [, , , , , , , , , ] It is considered a valuable tool in biochemical research for investigating various cellular processes due to its ability to interfere with nucleic acid metabolism and signal transduction pathways. [, , , ]

Synthesis Analysis

Several chemical synthesis approaches have been explored, primarily involving the condensation of a suitably protected ribofuranose derivative with a pyrrolo[2,3-d]pyrimidine base. [, , ] A common strategy involves the following steps:

Fermentation:

Fermentation of Streptomyces strains is the primary method for large-scale production of toyocamycin. [, ] Optimization of fermentation conditions, including media composition, pH, temperature, and aeration, significantly influences toyocamycin yield. [] Several studies have explored strain improvement strategies, such as genome shuffling and mutagenesis, to enhance toyocamycin production. [, ]

Molecular Structure Analysis

Toyocamycin's molecular structure has been extensively studied using various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. [, , ] These studies have revealed key structural features:

  • Planar pyrrolo[2,3-d]pyrimidine ring system: This planar structure mimics the adenine base and facilitates its incorporation into nucleic acids. [, ]
  • Cyano group at C-5 position: This electron-withdrawing group influences the electronic properties of the molecule and contributes to its biological activity. [, ]
  • β-D-ribofuranose sugar moiety: The sugar moiety adopts a conformation similar to that of adenosine, facilitating its interaction with enzymes involved in nucleoside metabolism. [, ]
Mechanism of Action
  • Inhibition of RNA synthesis: Toyocamycin acts as a competitive inhibitor of RNA polymerase, interfering with RNA synthesis. [, , , , ] It preferentially inhibits ribosomal RNA (rRNA) synthesis by interfering with the processing of the 45S rRNA precursor, leading to the accumulation of immature rRNA species and disruption of ribosome biogenesis. [, , , , ]
  • Inhibition of specific enzymes: Toyocamycin has been shown to inhibit various enzymes involved in essential cellular processes. For instance, it inhibits cyclin-dependent kinase 9 (CDK9), a key regulator of transcription, and Rio1 kinase, a ribosome-processing factor. [, ] Toyocamycin has also been reported to inhibit phosphatidylinositol kinase, although its significance remains unclear. []
  • Modulation of signal transduction pathways: While the exact mechanisms remain to be fully elucidated, toyocamycin has been implicated in modulating various signal transduction pathways, including those involved in cell growth, differentiation, and apoptosis. [, , ] For example, toyocamycin can induce cellular senescence in normal human fibroblasts, a process associated with growth arrest and altered gene expression. []
Physical and Chemical Properties Analysis

Toyocamycin is a white to off-white crystalline powder. [] Information on its physical and chemical properties is limited.

  • Solubility: Toyocamycin is soluble in water and dimethyl sulfoxide (DMSO), but its solubility in other solvents is limited. []
  • Stability: It is relatively stable under acidic conditions but susceptible to hydrolysis under basic conditions. []
  • UV-Vis Spectroscopy: Toyocamycin exhibits characteristic absorption maxima in the ultraviolet (UV) region, which can be used for its identification and quantification. [, ]
Applications
  • Anticancer Research: Toyocamycin has demonstrated promising anticancer activity against various cancer cell lines. [, , , , , , ] Its ability to induce apoptosis, inhibit cell proliferation, and disrupt essential cellular processes, such as RNA synthesis and signal transduction, makes it an attractive candidate for further development as an anticancer agent.
  • Antiviral Research: Toyocamycin exhibits antiviral activity against various viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and murine retroviruses. [, , , , , ] It can interfere with viral replication by inhibiting viral RNA synthesis or by modulating host cell processes essential for viral replication.
  • Antifungal and Antiparasitic Research: Toyocamycin exhibits antifungal activity against plant pathogenic fungi, such as Rhizoctonia solani, and shows promise as a potential biocontrol agent in agriculture. [, , , ] It also exhibits antiparasitic activity against Acanthamoeba polyphaga, the causative agent of Acanthamoeba keratitis. [, ]
  • Biochemical Tool: Toyocamycin is a valuable tool in biochemical research for investigating various cellular processes. [, , , ] Its ability to inhibit specific enzymes, such as CDK9 and Rio1 kinase, makes it useful for studying the roles of these enzymes in cell cycle regulation, transcription, and ribosome biogenesis. [, ] Additionally, its ability to induce ER stress and modulate signal transduction pathways makes it a valuable tool for studying these processes and their roles in various diseases. [, , , , , ]

Tubercidin

Compound Description: Tubercidin (4-amino-7-(β-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidine) is a pyrrolopyrimidine nucleoside antibiotic. Structurally, it is closely related to toyocamycin, lacking only the cyano group at the 5-position of the pyrrolo[2,3-d]pyrimidine ring. While toyocamycin exhibits potent antitumor activity, tubercidin shows less cytotoxicity. [, ]

Relevance: Tubercidin serves as a crucial structural analog in understanding the structure-activity relationship of toyocamycin. The absence of the cyano group in tubercidin significantly reduces its cytotoxic and antitumor effects compared to toyocamycin. This difference highlights the importance of the 5-cyano group for the biological activities of toyocamycin. [, ]

Sangivamycin

Compound Description: Sangivamycin (4-amino-5-carbamoyl-7-(β-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidine) is a pyrrolopyrimidine nucleoside antibiotic. It is structurally similar to toyocamycin, with the key difference being the replacement of the cyano group at the 5-position with a carbamoyl group. This structural modification leads to a less potent inhibition of cell growth and protein synthesis compared to toyocamycin. [, , , , ]

Relevance: Sangivamycin, similar to tubercidin, is crucial in understanding the structure-activity relationship of toyocamycin. The replacement of the cyano group with a carbamoyl group results in a decrease in cytotoxicity, antiviral activity, and impact on rRNA processing compared to toyocamycin. These observations reinforce the importance of the 5-cyano group in dictating toyocamycin's biological activity. [, , , ]

Thiosangivamycin

Compound Description: Thiosangivamycin is a pyrrolopyrimidine nucleoside antibiotic structurally analogous to sangivamycin, but with a thioamide group replacing the carboxamide group at the 5-position. Like sangivamycin, it exhibits reduced potency compared to toyocamycin. [, , ]

Relevance: Thiosangivamycin further contributes to understanding the structure-activity relationship of toyocamycin by highlighting the influence of different substituents at the 5-position. This compound demonstrates that even with a sulfur atom replacing the oxygen in the 5-position substituent, the compound's activity remains lower than toyocamycin, confirming the importance of the cyano group for its potent biological effects. [, , ]

Xylo-Toyocamycin

Compound Description: Xylo-Toyocamycin is a toyocamycin analog where the ribose sugar moiety is replaced with xylose. This modification results in increased antiproliferative activity compared to modifications at other positions of the sugar moiety. []

Relevance: Xylo-Toyocamycin illustrates the impact of sugar modifications on the biological activity of toyocamycin. This compound demonstrates that even with a different sugar moiety, toyocamycin analogs can retain or even enhance certain activities, indicating potential avenues for developing more potent and selective derivatives. []

2'-Deoxytoyocamycin

Compound Description: 2'-Deoxytoyocamycin is a synthetic analog of toyocamycin lacking the 2'-hydroxyl group in the ribose sugar moiety. It exhibits antiviral activity against human cytomegalovirus (HCMV). []

Relevance: 2'-Deoxytoyocamycin, along with other sugar-modified analogs like xylo-toyocamycin and 3'-deoxytoyocamycin, showcases the impact of modifications to the ribose sugar on the biological activity of toyocamycin. These analogs demonstrate the potential for developing toyocamycin derivatives with improved selectivity and potency against specific targets. []

3'-Deoxytoyocamycin

Compound Description: 3'-Deoxytoyocamycin is a synthetic analog of toyocamycin lacking the 3'-hydroxyl group in the ribose sugar. It shows antiviral activity against HCMV. [, ]

Relevance: Similar to 2'-deoxytoyocamycin, 3'-deoxytoyocamycin highlights the structure-activity relationship of toyocamycin by demonstrating how modifications to the ribose sugar can affect its activity. This emphasizes the potential for fine-tuning toyocamycin's properties through targeted structural changes. [, ]

5'-Deoxytoyocamycin

Compound Description: 5'-Deoxytoyocamycin is an analog of toyocamycin where the 5'-hydroxyl group of the ribose sugar is removed. Unlike other sugar-modified analogs, it retains both antiviral and antiproliferative activity, suggesting that phosphorylation at the 5'-hydroxyl might not be essential for its biological activity. []

Relevance: 5'-Deoxytoyocamycin presents a unique case in the structure-activity relationship of toyocamycin, suggesting alternative mechanisms of action that do not rely on the 5'-hydroxyl group, which is typically crucial for phosphorylation and nucleoside analog activity. []

2′,3′-Dideoxy-2′,3′-didehydrotoyocamycin

Compound Description: This compound is a toyocamycin analog with modifications at the 2' and 3' positions of the ribose sugar moiety, resulting in a double bond and removal of both hydroxyl groups. It displays antiviral activity against HCMV. []

Relevance: 2′,3′-Dideoxy-2′,3′-didehydrotoyocamycin, along with other 2',3'-modified analogs, underscores the significant influence of modifications at these positions on the biological activity of toyocamycin. []

2',3'-Dideoxytoyocamycin

Compound Description: This compound is an analog of toyocamycin with both the 2'- and 3'-hydroxyl groups in the ribose sugar removed. It exhibits antiviral activity against HCMV. []

Relevance: Similar to other 2',3'-modified analogs, 2',3'-dideoxytoyocamycin reinforces the impact of these positions on the biological activity of toyocamycin. The variations in antiviral activity observed with different modifications at the 2' and 3' positions offer insights into the structural requirements for toyocamycin's interaction with its targets. []

Ara-Toyocamycin

Compound Description: Ara-Toyocamycin is a toyocamycin analog with an arabinose sugar moiety instead of ribose, resulting in a different stereochemical configuration at the 2' position. It exhibits antiviral activity against HCMV. [, ]

Relevance: Ara-Toyocamycin exemplifies how changes in sugar configuration can affect the biological activity of toyocamycin. The arabinosyl configuration, while still permitting antiviral activity, may lead to differences in its interaction with cellular targets compared to toyocamycin. [, ]

2'-Deoxy-2'-amino-ara-toyocamycin

Compound Description: This compound is an ara-toyocamycin analog with an amino group at the 2' position of the arabinose sugar. It displays antiviral activity against HCMV. []

Relevance: 2'-Deoxy-2'-amino-ara-toyocamycin further emphasizes the impact of modifications at the 2' position on the biological activity of toyocamycin analogs. The introduction of an amino group in this position adds another layer of complexity to the structure-activity relationship. []

Formycin A

Compound Description: Formycin A is a pyrazolopyrimidine C-nucleoside antibiotic, meaning the sugar moiety is linked to the base through a carbon-carbon bond instead of the usual carbon-nitrogen bond. It inhibits phosphatidylinositol kinase, similar to toyocamycin. []

Relevance: Although structurally different from toyocamycin, Formycin A shares its ability to inhibit phosphatidylinositol kinase, suggesting that this particular activity might not depend strictly on the pyrrolopyrimidine structure of toyocamycin. []

Properties

CAS Number

606-58-6

Product Name

Toyocamycin

IUPAC Name

4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

InChI

InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16)

InChI Key

XOKJUSAYZUAMGJ-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N

Solubility

Soluble in DMSO

Synonyms

Antibiotic 1037, Antibiotic A-399-Y4, Antibiotic E212, Siromycin, Toyocamycin

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.